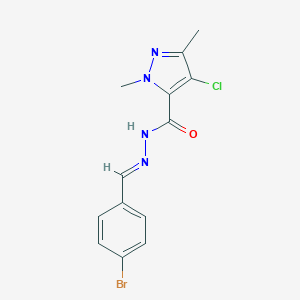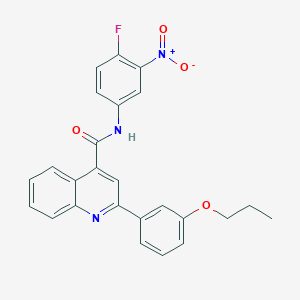![molecular formula C20H22N4O6S B445474 2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445474.png)
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a dinitrobenzoyl group, and a propyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to produce 4-methyl-3,5-dinitrobenzoic acid. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with 6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include the careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dinitrobenzoyl group is particularly important for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the benzothiophene core.
N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives: Similar in structure but with different functional groups and side chains.
Uniqueness
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core with a dinitrobenzoyl group and a propyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C20H22N4O6S |
|---|---|
Poids moléculaire |
446.5g/mol |
Nom IUPAC |
2-[(4-methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H22N4O6S/c1-3-4-11-5-6-13-16(7-11)31-20(17(13)18(21)25)22-19(26)12-8-14(23(27)28)10(2)15(9-12)24(29)30/h8-9,11H,3-7H2,1-2H3,(H2,21,25)(H,22,26) |
Clé InChI |
BUOBZGCBJIKLGO-UHFFFAOYSA-N |
SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
SMILES canonique |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B445392.png)
![N-(2,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B445395.png)
![2-chloro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzohydrazide](/img/structure/B445396.png)

![Ethyl 4-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B445400.png)


![2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445405.png)
![2-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B445407.png)

![ethyl 2-({[4-({(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445410.png)
![[3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B445411.png)
![3-fluoro-N-{4-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B445412.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B445415.png)
